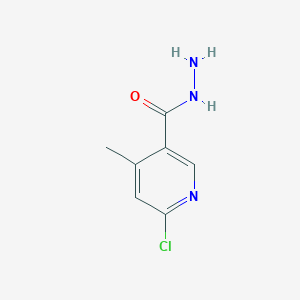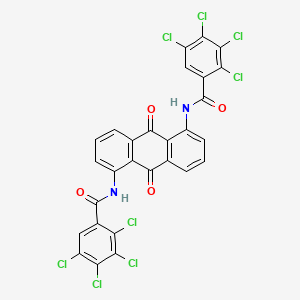
Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a benzamide group attached to an anthracene core. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] typically involves the reaction of anthraquinone derivatives with benzamide in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where anthraquinone is treated with benzamide under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-
Uniqueness
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] is unique due to its multiple chlorine substitutions and the specific arrangement of functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
27685-83-2 |
|---|---|
Fórmula molecular |
C28H10Cl8N2O4 |
Peso molecular |
722.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-N-[9,10-dioxo-5-[(2,3,4,5-tetrachlorobenzoyl)amino]anthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H10Cl8N2O4/c29-13-7-11(19(31)23(35)21(13)33)27(41)37-15-5-1-3-9-17(15)26(40)10-4-2-6-16(18(10)25(9)39)38-28(42)12-8-14(30)22(34)24(36)20(12)32/h1-8H,(H,37,41)(H,38,42) |
Clave InChI |
BALJRXVQKKKPAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)C4=C(C2=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


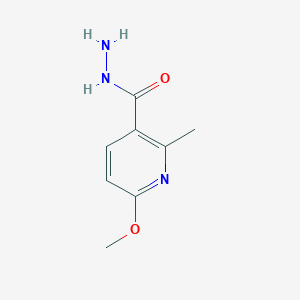
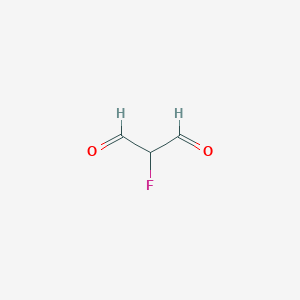

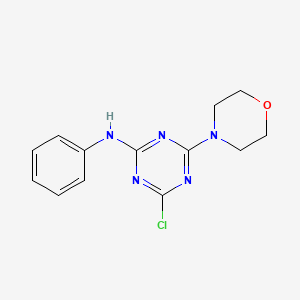
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
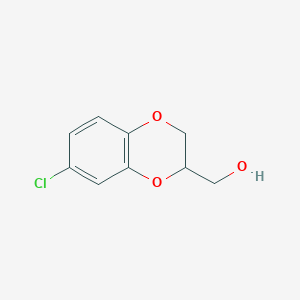
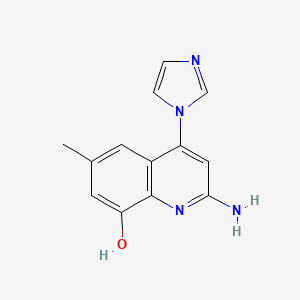

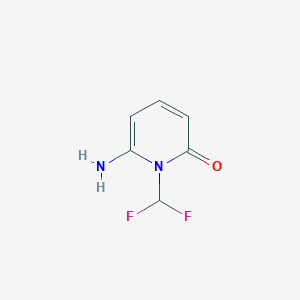

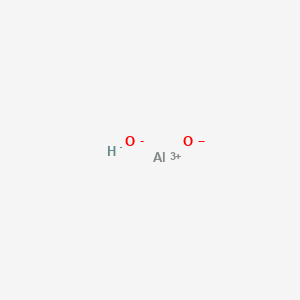
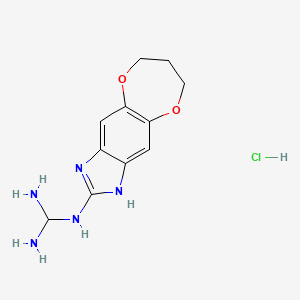
![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)
